molecular formula C16H17N3OS B3732010 5-amino-4-(4-methyl-1,3-thiazol-2-yl)-1-(1-phenylethyl)-1,2-dihydro-3H-pyrrol-3-one

5-amino-4-(4-methyl-1,3-thiazol-2-yl)-1-(1-phenylethyl)-1,2-dihydro-3H-pyrrol-3-one

Cat. No.: B3732010
M. Wt: 299.4 g/mol
InChI Key: AXRUSIZKDYXCPN-UHFFFAOYSA-N
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Description

5-amino-4-(4-methyl-1,3-thiazol-2-yl)-1-(1-phenylethyl)-1,2-dihydro-3H-pyrrol-3-one: is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-4-(4-methyl-1,3-thiazol-2-yl)-1-(1-phenylethyl)-1,2-dihydro-3H-pyrrol-3-one typically involves multiple steps, starting with the construction of the thiazole ring. One common approach is the Hantzsch thiazole synthesis , which involves the reaction of α-haloketones with thioamides. The reaction conditions usually require heating and the presence of a base to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing by-products and environmental impact.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The amino group can be oxidized to form a nitro group.

  • Reduction: : The nitro group can be reduced to an amine.

  • Substitution: : The thiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Typical reducing agents are tin (Sn) and iron (Fe) in acidic conditions.

  • Substitution: : Electrophilic substitution reactions often use strong acids like sulfuric acid (H₂SO₄).

Major Products Formed

  • Oxidation: : Formation of nitro derivatives.

  • Reduction: : Formation of amine derivatives.

  • Substitution: : Introduction of various substituents on the thiazole ring.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules.

  • Biology: : It has been studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: : It is being explored for its therapeutic potential in treating various diseases.

  • Industry: : It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5-amino-4-(4-methyl-1,3-thiazol-2-yl)-1-(1-phenylethyl)-1,2-dihydro-3H-pyrrol-3-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of the phenylethyl group and the dihydro-pyrrol-3-one moiety. Similar compounds include other thiazole derivatives, which may have different substituents or functional groups. These compounds are often compared in terms of their biological activity, stability, and synthetic accessibility.

List of Similar Compounds

  • 2-amino-N-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]thiophene-3-carboxamide

  • 2-amino-4-fluoro-5-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-N-(1,3-thiazol-2-yl)benzamide

  • 2-amino-4-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]thiophene-3-carboxamide

Properties

IUPAC Name

5-imino-4-(4-methyl-1,3-thiazol-2-yl)-1-(1-phenylethyl)-2H-pyrrol-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3OS/c1-10-9-21-16(18-10)14-13(20)8-19(15(14)17)11(2)12-6-4-3-5-7-12/h3-7,9,11,17,20H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXRUSIZKDYXCPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C2=C(CN(C2=N)C(C)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-amino-4-(4-methyl-1,3-thiazol-2-yl)-1-(1-phenylethyl)-1,2-dihydro-3H-pyrrol-3-one
Reactant of Route 2
5-amino-4-(4-methyl-1,3-thiazol-2-yl)-1-(1-phenylethyl)-1,2-dihydro-3H-pyrrol-3-one
Reactant of Route 3
Reactant of Route 3
5-amino-4-(4-methyl-1,3-thiazol-2-yl)-1-(1-phenylethyl)-1,2-dihydro-3H-pyrrol-3-one
Reactant of Route 4
Reactant of Route 4
5-amino-4-(4-methyl-1,3-thiazol-2-yl)-1-(1-phenylethyl)-1,2-dihydro-3H-pyrrol-3-one
Reactant of Route 5
5-amino-4-(4-methyl-1,3-thiazol-2-yl)-1-(1-phenylethyl)-1,2-dihydro-3H-pyrrol-3-one
Reactant of Route 6
5-amino-4-(4-methyl-1,3-thiazol-2-yl)-1-(1-phenylethyl)-1,2-dihydro-3H-pyrrol-3-one

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